- An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers, Organic Process Research & Development, 2012, 16(10), 1660-1664
Cas no 2210-74-4 (2-(2-Methoxyphenoxy)methyloxirane)
2-(2-Methoxyphenoxy)methyloxirane Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Methoxyphenoxy)-2,3-epoxypropane
- Guaiacol glyceryl ether
- 1-methoxy-2-(oxiranylmethoxy)benzene
- [(2-methoxyphenoxy)methyl]oxirane
- 3-(O-METHOXYPHENOXY)-1,2-EPOXYPROPANE
- O-METHOXY PHENYL CYCLOXYPROPYL ETHER
- 1,2-epoxy-3-(o-methoxyphenoxy)-propan
- 1,2-epoxy-3-(o-methoxyphenoxy)propane
- guajacol-glycidaether
- [(o-methoxyphenoxy)methyl]oxirane
- 1-(2-Mthoxyphenoxy)methyl oxirane
- RZ-3
- N-2,6-dimethylphenyl-2-chloro acetamide
- RZ-1
- 1,2-Epoxy-3-(2-Methoxyphenoxy)Propane
- 3-(Dimethoxyphenoxy)-1,2-Propylene Epoxide
- 1-[(2-methoxyphenoxy)methyl]oxirane oppure guaiacol
- glycidyl ether
- 3-(2-Methoxphenoxy)-1,2-epoxypropane
- Glycidyl 2-methoxyphenyl ether
- 1-(2-METHOXYPHENOXY)-2,3-EPXOYPROPANE
- 2-[(2-Methoxyphenoxy)methyl]oxirane
- 2-((2-Methoxyphenoxy)methyl)oxirane
- 2-Methoxyphenyl glycidyl ether
- Glycidyl Guaiacol Ether
- Guaiacolglycidylether
- methoxyphenyl glycidyl ether
- (±)-2-[(2-Methoxyphenoxy)methyl]oxirane
- NSC 112256
- NSC 133442
- 1-methoxy-2-(epoxymethoxy)benzene
- Guaiacol glycidyl ether
- Oxirane, [(2-methoxyphenoxy)methyl]-
- Guajacol-glycidaether [German]
- ((o-Methoxyphenoxy)methyl)oxirane
- Oxirane,2-[(2-methoxyphenoxy)methyl]-
- B
- RJNVSQLNEALZLC-UHFFFAOYSA-N
- 1-(o-methoxy-phenoxy)-2,3-epoxypropane
- NSC133442
- 2-(2-Methoxy-phenoxymethyl)-oxirane
- GLYCIDYL O-METHOXYPHENYL ETHER
- 2-Epoxy-1-(2-methoxyphenoxy)-propane
- MFCD00190158
- Oxirane, ((2-methoxyphenoxy)methyl)-
- G0416
- 2-METHOXY-1-(OXIRANYLMETHOXY)BENZENE
- AMY8958
- 1-(2,3-Epoxypropoxy)-2-methoxybenzene
- 1-(2-methoxyphenyloxy)-2,3-epoxypropane
- NSC-133442
- AC-5902
- 1-(o-methoxy-phenoxy)-2,3-epoxy-propane
- AKOS016051052
- Z96AT4ECV6
- 2-(2-methoxyphenoxymethyl)oxirane
- FT-0626817
- FT-0671322
- Propane, 1,2-epoxy-3-(o-methoxyphenoxy)-
- BENZENE, 1-(2,3-EPOXYPROPOXY)-2-METHOXY-
- [(2-methoxyphenoxy)methyl]oxirane;1,2-epoxy-3-(o-methoxyphenoxy)-propan;1,2-epoxy-3-(o-methoxyphenoxy)propane;3-(2-Methoxphenoxy)-1,2-epoxypropane;guajacol-glycidaether;2-[(2-Methoxyphenoxy)methyl]oxirane
- DS-2271
- 2210-74-4
- DTXSID601292484
- Propane,2-epoxy-3-(o-methoxyphenoxy)-
- CS-W017203
- NS00004638
- EC 218-644-8
- ( inverted exclamation markA)-2-[(2-Methoxyphenoxy)methyl]oxirane
- A24914
- Z147642768
- UNII-Z96AT4ECV6
- 1-methoxy-2-(oxiranylmethoxy) benzene
- 1-(2-methoxy phenoxy)-2,3-epoxypropane
- EN300-22424
- NSC-112256
- SY057927
- OXIRANE, 2-((2-METHOXYPHENOXY)METHYL)-
- NSC112256
- J-523857
- SCHEMBL93244
- 1-(2-methoxyphenyloxy)-2,3-epoxy-propane
- J-014505
- 2-[(2-Methoxyphenoxy)methyl]oxirane; Ranolazine Related Compound A
- WLN: T3OTJ B1OR BO1
- O-Methoxy phenyl cycloxypropylether
- BCP22645
- BRN 0007199
- EINECS 218-644-8
- AKOS000122885
- 2-(2,3-Epoxypropoxy)anisole
- 2-(2-Methoxyphenoxy)methyloxirane
- STK938910
- DB-292383
- BBL011260
- 218-644-8
- 1-(2,3-Epoxypropoxy)-2-methoxybenzene;1,2-Epoxy-3-(2-methoxyphenoxy)propane;Glycidyl 2-methoxyphenyl ether;NSC 112256;NSC 133442
- FM25322
-
- MDL: MFCD00190158
- Inchi: 1S/C10H12O3/c1-11-9-4-2-3-5-10(9)13-7-8-6-12-8/h2-5,8H,6-7H2,1H3
- InChI Key: RJNVSQLNEALZLC-UHFFFAOYSA-N
- SMILES: O1CC1COC1C=CC=CC=1OC
Computed Properties
- Exact Mass: 180.07900
- Monoisotopic Mass: 180.078644
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 31
- XLogP3: 1.6
Experimental Properties
- Color/Form: Powder
- Density: 1.142
- Melting Point: 37.0 to 41.0 deg-C
- Boiling Point: 265.3°C at 760 mmHg
- Flash Point: 87.4 °C
- Refractive Index: 1.526
- PSA: 30.99000
- LogP: 1.47280
2-(2-Methoxyphenoxy)methyloxirane Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H341
- Warning Statement: P201-P202-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P405-P501
- Hazardous Material transportation number:NONH for all modes of transport
- RTECS:TZ3550000
- Storage Condition:0-10°C
2-(2-Methoxyphenoxy)methyloxirane Customs Data
- HS CODE:2910900090
- Customs Data:
China Customs Code:
2910900090Overview:
2910900090. Three section epoxide,Epoxy alcohol(phenol,ether),Including its halogenation,sulfonation,Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2910900090. epoxides, epoxyalcohols, epoxyphenols and epoxyethers, with a three-membered ring, and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2-(2-Methoxyphenoxy)methyloxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1598755-50MG |
2-(2-Methoxyphenoxy)methyloxirane |
2210-74-4 | 50mg |
¥12360.52 | 2024-12-23 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | G0416-25G |
Glycidyl 2-Methoxyphenyl Ether |
2210-74-4 | >98.0%(GC) | 25g |
¥390.00 | 2024-04-17 | |
| Fluorochem | 221566-1g |
1-(2-Methoxyphenoxy)-2,3-epoxypropane |
2210-74-4 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 221566-5g |
1-(2-Methoxyphenoxy)-2,3-epoxypropane |
2210-74-4 | 95% | 5g |
£17.00 | 2022-03-01 | |
| Fluorochem | 221566-25g |
1-(2-Methoxyphenoxy)-2,3-epoxypropane |
2210-74-4 | 95% | 25g |
£45.00 | 2022-03-01 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY057927-25g |
Glycidyl 2-Methoxyphenyl Ether |
2210-74-4 | ≥97% | 25g |
¥390.0 | 2023-09-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD19445-250mg |
1-(2-Methoxyphenoxy)-2,3-epoxypropane |
2210-74-4 | 95% | 250mg |
¥30.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD19445-1g |
1-(2-Methoxyphenoxy)-2,3-epoxypropane |
2210-74-4 | 95% | 1g |
¥44.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD19445-5g |
1-(2-Methoxyphenoxy)-2,3-epoxypropane |
2210-74-4 | 95% | 5g |
¥122.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD19445-10g |
1-(2-Methoxyphenoxy)-2,3-epoxypropane |
2210-74-4 | 95% | 10g |
¥213.0 | 2022-03-01 |
2-(2-Methoxyphenoxy)methyloxirane Production Method
Production Method 1
1.2 10 - 12 h, 25 - 35 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 5 - 6 h, 27 °C
2-(2-Methoxyphenoxy)methyloxirane Raw materials
2-(2-Methoxyphenoxy)methyloxirane Preparation Products
2-(2-Methoxyphenoxy)methyloxirane Suppliers
2-(2-Methoxyphenoxy)methyloxirane Related Literature
-
Damodara N. Kommi,Dinesh Kumar,Asit K. Chakraborti Green Chem. 2013 15 756
-
Shailesh Verma,Mohd. Nazish,Rukhsana I. Kureshy,Noor-ul H. Khan Sustainable Energy Fuels 2018 2 1312
Additional information on 2-(2-Methoxyphenoxy)methyloxirane
Professional Introduction to 2-(2-Methoxyphenoxy)methyloxirane (CAS No. 2210-74-4)
2-(2-Methoxyphenoxy)methyloxirane, identified by its Chemical Abstracts Service (CAS) number 2210-74-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This oxirane derivative, featuring a methyloxirane ring linked to a 2-methoxyphenyl group, has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and drug development.
The molecular structure of 2-(2-Methoxyphenoxy)methyloxirane consists of a highly reactive epoxide moiety, which makes it a valuable intermediate in various chemical transformations. The presence of the 2-methoxyphenyl group introduces electronic and steric effects that can influence the reactivity and selectivity of the compound. This combination of features positions it as a versatile building block for the synthesis of more complex molecules.
In recent years, the interest in 2-(2-Methoxyphenoxy)methyloxirane has been fueled by its potential role in the development of novel therapeutic agents. Oxiranes, or epoxides, are well-known for their ability to undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. This property makes 2-(2-Methoxyphenoxy)methyloxirane particularly useful in constructing heterocyclic compounds, which are prevalent in many pharmacologically active substances.
One of the most compelling aspects of 2-(2-Methoxyphenoxy)methyloxirane is its utility in asymmetric synthesis. The chiral center present in the methyloxirane ring can be manipulated to produce enantiomerically pure compounds, which are often essential for pharmaceutical applications. Researchers have been exploring methods to enhance the enantioselectivity of reactions involving this compound, leveraging catalysts and ligands that can direct the formation of specific stereoisomers.
The pharmaceutical industry has shown particular interest in derivatives of 2-(2-Methoxyphenoxy)methyloxirane due to their potential as intermediates for antiviral, anticancer, and anti-inflammatory drugs. For instance, studies have demonstrated that modifications of the oxirane ring can lead to compounds with enhanced bioavailability and reduced toxicity. These findings have prompted further investigation into the structural optimization of such derivatives.
Synthetic methodologies for preparing 2-(2-Methoxyphenoxy)methyloxirane have also seen significant advancements. Modern synthetic routes often involve catalytic processes that improve yield and purity while minimizing waste. Transition metal-catalyzed reactions, in particular, have emerged as powerful tools for constructing complex organic molecules efficiently. The application of these techniques to the synthesis of 2-(2-Methoxyphenoxy)methyloxirane underscores its importance as a synthetic intermediate.
The role of computational chemistry in understanding the reactivity and properties of 2-(2-Methoxyphenoxy)methyloxirane cannot be overstated. Advanced modeling techniques allow researchers to predict reaction outcomes and optimize synthetic pathways before conducting experimental work. This approach has accelerated the discovery process in pharmaceutical research and has led to the identification of novel derivatives with improved characteristics.
In conclusion, 2-(2-Methoxyphenoxy)methyloxirane (CAS No. 2210-74-4) represents a fascinating compound with broad applications in organic synthesis and drug development. Its unique structural features, coupled with its reactivity, make it a valuable tool for researchers seeking to create innovative therapeutic agents. As our understanding of its properties continues to grow, so too will its significance in advancing pharmaceutical science.
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